3-(p-Hydroxyphenoxy)-1,2-propanediol
Description
3-(p-Hydroxyphenoxy)-1,2-propanediol is a diol derivative featuring a propanediol backbone (1,2-propanediol) substituted with a para-hydroxyphenoxy group. The p-hydroxyphenoxy group likely enhances hydrogen bonding capacity and solubility compared to non-polar substituents, making it relevant for pharmaceutical or industrial applications.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,10-12H,5-6H2 |
InChI Key |
QAKJEUIMEVJFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol)
- Chemical Structure : C₃H₈O₂ (two adjacent hydroxyl groups).
- Properties :
- Key Difference: Lacks aromatic substituents, resulting in lower molecular weight and reduced hydrogen bonding compared to 3-(p-hydroxyphenoxy)-1,2-propanediol.
1,3-Propanediol
- Chemical Structure : Constitutional isomer of 1,2-propanediol.
- Properties :
- Key Difference : The hydroxyl group spacing alters physical properties (higher boiling point) and industrial applications compared to 1,2-propanediol derivatives.
3-(Phenylthio)-1,2-Propanediol
3-(2-Methoxyphenoxy)-1,2-Propanediol (Guaifenesin)
3-(4-Chlorophenoxy)-1,2-Propanediol
Marine-Derived Propanediols (e.g., 3-(13-Methylhexadecyloxy)-1,2-Propanediol)
- Chemical Structure : Long alkyl chains (e.g., 13-methylhexadecyloxy) attached to propanediol.
- Properties :
- Key Difference: Hydrophobic alkyl chains confer cytotoxic activity, whereas this compound’s polar substituents may favor solubility and non-toxic applications.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Hydrogen Bonding: The p-hydroxyphenoxy group in this compound likely enhances solubility in polar solvents compared to alkyl or chloro-substituted analogs .
- Industrial Utility: Unlike 1,2-propanediol (used in antifreeze), the aromatic substituents in this compound may limit low-temperature applications but improve stability in formulations .
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